molecular formula C17H17N5O3 B2881610 8-(3-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 893367-49-2

8-(3-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2881610
CAS RN: 893367-49-2
M. Wt: 339.355
InChI Key: AJVDPRRPDIQCGO-UHFFFAOYSA-N
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Description

The compound “8-(3-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a derivative of purine . It’s a part of a series of 2,6-diamine-9H-purine derivatives substituted with phenyl groups at the 8-position through three carbon bridges .


Synthesis Analysis

These compounds were synthesized as nonclassical antifolates . The synthesis process involves the use of phenyl groups at the 8-position through three carbon bridges .


Molecular Structure Analysis

The molecular structure of this compound includes an m-methoxyphenyl side chain substituent linked by an α,β-unsaturated carbonyl group as a three-carbon bridge .


Chemical Reactions Analysis

The compound has shown anti-proliferative activities against HL60, HeLa, and A549 cells . It has inhibitory activities against rhDHFR and behavior towards thymine synthase (TS) and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) .

Scientific Research Applications

Synthesis and Evaluation for Antidepressant and Anxiolytic Properties

A study synthesized a series of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione and evaluated them for their serotonin receptor affinity and phosphodiesterase inhibitor activity. This research identified potent ligands for 5-HT1A and 5-HT7 receptors with weak inhibitory potencies for phosphodiesterases PDE4B and PDE10A. Preliminary pharmacological studies suggested potential antidepressant and anxiolytic applications, with one compound showing significant effects in animal models compared to reference drugs like diazepam (Zagórska et al., 2016).

Regioselective Synthesis of Purine Isosteres

Another research explored the use of 3-methoxalylchromone for the regioselective synthesis of 1-desazapurines, which are considered potent pharmacophores widely used in drug design and medicinal chemistry due to their typical purine isostere properties (Ostrovskyi et al., 2011).

Exploration of Antiviral and Antihypertensive Properties

The synthesis of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione resulted in compounds with potent 5-HT1A receptor ligand properties. Some derivatives demonstrated anxiolytic-like and antidepressant-like activities in preclinical studies, suggesting their potential for further research in treating affective disorders (Zagórska et al., 2009).

Antimycobacterial Activity of Imidazole Derivatives

Research into 4-substituted 1-(p-methoxybenzyl)imidazoles, designed to mimic structures of potent antimycobacterial purines, led to the synthesis of compounds with potential antimycobacterial activity. This study highlights the importance of specific structural components for antimicrobial efficacy, with some derivatives showing significant in vitro activity (Miranda & Gundersen, 2009).

Mechanism of Action

Target of Action

The primary targets of this compound are dihydrofolate reductase (DHFR) , thymine synthase (TS) , and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) . These enzymes play a crucial role in the folate pathway, which is deeply involved in the synthesis of DNA nucleotides .

Mode of Action

The compound interacts with its targets by inhibiting their activities. It’s worth noting that the most potent compound against tumor cell lines only showed weak inhibition (63±18%) toward DHFR .

Biochemical Pathways

The compound affects the folate pathway, which plays a vital role in the synthesis of DNA nucleotides . By inhibiting key enzymes in this pathway, the compound disrupts DNA synthesis, leading to the accumulation of S-phase cells and the induction of apoptosis .

Pharmacokinetics

It’s known that nonclassical antifolates, such as this compound, are generally more lipophilic and enter cells through passive diffusion . This could potentially impact the compound’s ADME properties and bioavailability.

Result of Action

The compound’s action results in S-phase arrest and the induction of apoptosis in cells . Specifically, flow cytometry studies indicated that HL-60 cells treated with the compound displayed S-phase arrest and induction of apoptosis . The effect of the compound on lysosomes and mitochondria was confirmed, indicating that the induction of apoptosis was acting through a lysosome-nonmitochondrial pathway .

Action Environment

It’s known that the efficacy of antifolates can be influenced by mutations of reduced folate carrier and folate polyglutamylase

Future Directions

The results suggest that this compound is worth further investigation as a novel potent anticancer agent . More research is needed to fully understand its potential applications and effectiveness.

properties

IUPAC Name

6-(3-methoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-10-9-21-13-14(19(2)17(24)20(3)15(13)23)18-16(21)22(10)11-6-5-7-12(8-11)25-4/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVDPRRPDIQCGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC(=CC=C4)OC)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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